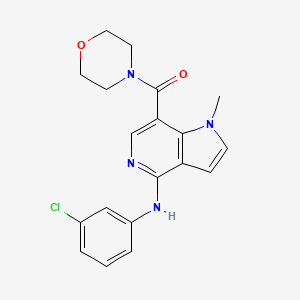

CB2 receptor agonist 7

Description

Structure

3D Structure

Properties

CAS No. |

871819-90-8 |

|---|---|

Molecular Formula |

C19H19ClN4O2 |

Molecular Weight |

370.8 g/mol |

IUPAC Name |

[4-(3-chloroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C19H19ClN4O2/c1-23-6-5-15-17(23)16(19(25)24-7-9-26-10-8-24)12-21-18(15)22-14-4-2-3-13(20)11-14/h2-6,11-12H,7-10H2,1H3,(H,21,22) |

InChI Key |

VARGWBUXBMFVJN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-(3-chlorophenylamino)-1-methyl-1H-pyrrolo(3,2-c)pyridin-7-yl)-1-morpholin-4-ylmethanone GSK 554418A GSK-554418A GSK554418A |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of a Novel Series of 1,8-Naphthyridin-2(1H)-one-3-carboxamide CB2 Receptor Agonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a series of 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The focus of this guide is a specific analog within this series, designated as compound 7, which features a hydroxyhexyl substituent. This document details the quantitative binding and functional data, experimental methodologies, and the associated signaling pathways.

Core Compound Structure and Quantitative Data

The core scaffold of the investigated series is the 1,8-naphthyridin-2(1H)-one-3-carboxamide structure. The SAR exploration primarily involved modifications at the N-1 and C-6 positions of the naphthyridine ring. The following tables summarize the key quantitative data for compound 7 and related analogs, highlighting the impact of structural modifications on CB2 receptor affinity and functional activity.[1]

Table 1: CB1 and CB2 Receptor Binding Affinities of Selected 1,8-Naphthyridin-2(1H)-one-3-carboxamide Derivatives [1]

| Compound | N-1 Substituent | C-6 Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1 Ki / CB2 Ki) |

| 3 | Hydroxypropyl | H | >10000 | 157.3 ± 15.1 | >63 |

| 4 | Hydroxybutyl | H | >10000 | 44.1 ± 3.1 | >226 |

| 7 | Hydroxyhexyl | H | >10000 | 18.0 ± 1.2 | >555 |

| 14 | Fluorohexyl | H | 4530 ± 450 | 6.1 ± 0.5 | 743 |

| 17 | Hydroxyhexyl | Br | >10000 | 10.5 ± 0.9 | >952 |

| 18 | Hydroxyhexyl | p-methoxyphenyl | >10000 | 3.8 ± 0.3 | >2631 |

Table 2: Functional Activity of Selected Agonists at the CB2 Receptor [1]

| Compound | β-Arrestin 2 Recruitment EC50 (nM) | cAMP Inhibition EC50 (nM) |

| 5 (Hydroxybutyl analog) | 29.6 ± 4.5 | 25.3 ± 3.9 |

| 14 (Fluorohexyl analog) | 17.6 ± 2.1 | 15.8 ± 2.1 |

| A1 (Morpholinoethyl analog) | 21.5 ± 3.2 | 19.7 ± 2.8 |

| A2 (p-Fluorobenzyl analog) | 20.1 ± 2.5 | 18.2 ± 2.3 |

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends for this series of 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives:

-

N-1 Position: The substituent at the N-1 position of the naphthyridine ring is crucial for CB2 receptor affinity and agonist activity.

-

Alkyl Chain Length: Elongation of the hydroxyalkyl chain from three to six carbons at the N-1 position leads to a progressive increase in CB2 receptor affinity. Compound 7, with a hydroxyhexyl chain, demonstrates a significant improvement in affinity (Ki = 18.0 nM) compared to the hydroxypropyl (Ki = 157.3 nM) and hydroxybutyl (Ki = 44.1 nM) analogs.[1]

-

Hydroxyl Group Modification: Replacement of the terminal hydroxyl group with a fluorine atom, as seen in compound 14, further enhances CB2 affinity (Ki = 6.1 nM). However, this modification can also decrease selectivity over the CB1 receptor.[1]

-

-

C-6 Position: Substitution at the C-6 position of the naphthyridine scaffold has a profound impact on the functional activity of these ligands, inducing a switch from agonist to antagonist/inverse agonist behavior.[1]

-

Compounds with a hydrogen at the C-6 position, such as compound 7 and its analogs, generally exhibit agonist properties.

-

The introduction of a bromine (compound 17) or a p-methoxyphenyl group (compound 18) at the C-6 position, while maintaining or even improving CB2 affinity, results in compounds that act as antagonists or inverse agonists.[1]

-

-

C-3 Position: The 4-methylcyclohexyl carboxamide group at the C-3 position was kept constant in this series based on previous findings that indicated its favorable contribution to CB2 receptor binding.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Compound 7

The synthesis of N-(4-methylcyclohexyl)-1-(6-hydroxyhexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Compound 7) is achieved through a multi-step process.[1]

-

Amidation: Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is reacted with a cis/trans mixture of 4-methylcyclohexylamine in a sealed tube at 150 °C for 24 hours to yield N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide.[1]

-

N-Alkylation: The product from the previous step is treated with cesium carbonate (Cs2CO3) and 6-bromohexan-1-ol in dimethylformamide (DMF) at 50 °C for 12 hours to afford the final product, compound 7.[1]

Radioligand Displacement Assay for CB1 and CB2 Receptors

This assay is used to determine the binding affinity (Ki) of the test compounds for the human CB1 and CB2 receptors.

-

Materials:

-

Membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

[3H]CP-55,940 as the radioligand.

-

Test compounds at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]CP-55,940 and varying concentrations of the test compound in the binding buffer.

-

The incubation is carried out at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., WIN-55,212-2).

-

The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

β-Arrestin 2 Recruitment Assay

This cell-based assay measures the ability of a compound to promote the interaction between the CB2 receptor and β-arrestin 2, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.

-

Principle: The assay often utilizes a technology like PathHunter® (DiscoverX), which is based on enzyme fragment complementation. The CB2 receptor is tagged with a small enzyme fragment, and β-arrestin 2 is tagged with the larger, complementing fragment. Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[2][3]

-

Procedure:

-

U2OS cells co-expressing the CB2 receptor-enzyme fragment fusion and the β-arrestin 2-complementing fragment fusion are plated in a 384-well plate.[1]

-

The cells are treated with varying concentrations of the test compound.

-

The plate is incubated at 37°C for a specified time (e.g., 90 minutes).[4]

-

A detection reagent containing the enzyme substrate is added.

-

After a further incubation period at room temperature, the chemiluminescent signal is measured using a plate reader.

-

The EC50 values (concentration of agonist that produces 50% of the maximal response) are determined from the dose-response curves.[1]

-

Forskolin-Stimulated cAMP Accumulation Assay

This assay determines the functional activity of agonists by measuring their ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream effector of CB2 receptor signaling.

-

Principle: The CB2 receptor is coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. Forskolin (B1673556) is a direct activator of adenylyl cyclase. CB2 agonists will therefore inhibit forskolin-stimulated cAMP production. The amount of cAMP is typically measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technologies.

-

Procedure:

-

CHO-K1 cells stably expressing the human CB2 receptor are plated in a 384-well plate.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The cells are then treated with varying concentrations of the test compound in the presence of a fixed concentration of forskolin (e.g., 10 µM).

-

The plate is incubated at room temperature for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a cAMP assay kit according to the manufacturer's instructions.

-

The EC50 values for the inhibition of forskolin-stimulated cAMP accumulation are calculated from the dose-response curves.

-

Signaling Pathways

Activation of the CB2 receptor by an agonist like compound 7 initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins.

-

Gi/o Protein-Dependent Pathway:

-

Upon agonist binding, the CB2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein.

-

The activated Gαi/o subunit dissociates from the Gβγ dimer.

-

The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

The liberated Gβγ dimer can activate other downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade (ERK1/2, p38, JNK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

-

-

β-Arrestin-Dependent Pathway:

-

Agonist-activated CB2 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs).

-

This phosphorylation promotes the binding of β-arrestins to the receptor.

-

β-Arrestin binding leads to receptor desensitization and internalization.

-

β-Arrestins can also act as scaffolds for signaling proteins, leading to the activation of the MAPK cascade, often with different kinetics and cellular outcomes compared to G protein-mediated activation.

-

The activation of these signaling pathways ultimately leads to a variety of cellular responses, including the modulation of immune cell function, reduction of pro-inflammatory cytokine production, and influence on cell migration and survival, which are the basis for the therapeutic potential of CB2 receptor agonists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

An In-depth Technical Guide on the Cannabinoid Receptor 2 (CB2) Agonist: MDA7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of the selective cannabinoid receptor 2 (CB2) agonist, MDA7. The CB2 receptor, primarily expressed in peripheral tissues and immune cells, is a promising therapeutic target for various pathologies, including inflammatory diseases and pain, without the psychoactive effects associated with the CB1 receptor.[1][2][3] This document details the pharmacological characteristics of MDA7, relevant experimental protocols, and the associated signaling pathways.

Chemical Structure and Properties of MDA7

MDA7 is a selective agonist for the CB2 receptor.[4] Its chemical structure and properties have been characterized to understand its interaction with the receptor and its pharmacological effects.

Table 1: Physicochemical Properties of MDA7

| Property | Value | Reference |

| Chemical Name | Not explicitly stated in results | |

| CAS Number | 1103840-28-3 | [4] |

| Molecular Formula | Not explicitly stated in results | |

| Molecular Weight | Not explicitly stated in results | |

| Solubility | Soluble in organic solvents | [4] |

Pharmacological Properties of MDA7

MDA7 exhibits a strong affinity and selective agonist activity at the CB2 receptor. Its pharmacological profile has been evaluated in both human and rat receptor isoforms.[4]

Table 2: In Vitro Pharmacological Data for MDA7

| Parameter | Human CB2 Receptor | Rat CB2 Receptor | Reference |

| EC50 (nM) | 128 | 67.4 | [4] |

| Ki (nM) | 422 | 238 | [4] |

| Receptor Selectivity | Selective for CB2 | Selective for CB2 | [4] |

Table 3: Comparative In Vitro Data for Various CB2 Receptor Agonists

| Compound | Receptor | Ki (nM) | EC50 (nM) | Efficacy | Selectivity over CB1 | Reference |

| JWH133 | hCB2 | 3.4 | - | Full Agonist | 200-fold | [5] |

| HU-308 | hCB2 | 20 | - | Full Agonist | High | [6] |

| Compound 57 | hCB2 | - | - | Agonist | >206 to >4739-fold | [7] |

| A1, A2, 5, 14 | hCB2 | - | 17.6 - 29.6 | Agonist | High | [8] |

Experimental Protocols

The characterization of CB2 receptor agonists like MDA7 involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic potential.

This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the CB2 receptor by the test compound.

-

Materials:

-

Membranes from cells expressing the human or rat CB2 receptor.

-

Radioligand (e.g., [3H]CP-55,940).[8]

-

Test compound (MDA7).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of an agonist to activate the CB2 receptor, which is typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

-

Objective: To determine the potency (EC50) and efficacy of a compound as a CB2 receptor agonist.

-

Materials:

-

Procedure:

-

Cells are pre-incubated with the test compound at various concentrations.

-

Forskolin is added to stimulate cAMP production.

-

The cells are incubated to allow for the modulation of cAMP levels by the activated CB2 receptor.

-

The reaction is stopped, and the intracellular cAMP concentration is measured using a suitable assay kit.

-

The EC50 value, representing the concentration of the agonist that produces 50% of its maximal effect, is calculated from the dose-response curve.

-

This assay assesses another aspect of G protein-coupled receptor (GPCR) activation, which is the recruitment of β-arrestin proteins to the activated receptor.[8]

-

Objective: To measure agonist-induced β-arrestin recruitment to the CB2 receptor.

-

Materials:

-

Cells co-expressing the CB2 receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Test compound (MDA7).

-

Fluorescence microscope or plate reader.

-

-

Procedure:

-

Cells are treated with the test compound.

-

Upon receptor activation, β-arrestin is recruited from the cytoplasm to the cell membrane where the receptor is located.

-

This translocation is visualized and quantified by measuring the change in fluorescence distribution within the cell.

-

Dose-response curves are generated to determine the EC50 for β-arrestin recruitment.

-

MDA7 has been shown to exhibit analgesic activity in rat models of neuropathic pain.[4] A common model used for this purpose is the Chronic Constriction Injury (CCI) model.

-

Objective: To evaluate the anti-allodynic and anti-hyperalgesic effects of the test compound.

-

Animals: Adult male rats.

-

Procedure:

-

Surgery: Under anesthesia, the sciatic nerve of one hind paw is loosely ligated to induce neuropathic pain.

-

Drug Administration: After a recovery period and confirmation of pain development, the test compound (MDA7) is administered (e.g., intraperitoneally or intrathecally).

-

Behavioral Testing:

-

Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments is measured.

-

Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source is measured.

-

-

Data Analysis: The effects of the compound on withdrawal thresholds and latencies are compared to vehicle-treated control animals.

-

Signaling Pathways and Experimental Workflows

Activation of the CB2 receptor by an agonist like MDA7 initiates a cascade of intracellular signaling events. These pathways are crucial for the therapeutic effects of CB2 agonists.

The primary signaling mechanism for the CB2 receptor involves coupling to Gi/o proteins.

References

- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CB2 agonists and how do they work? [synapse.patsnap.com]

- 3. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 6. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

identifying novel selective CB2 receptor agonists

An In-depth Technical Guide to the Identification of Novel Selective CB2 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target.[1][2] Primarily expressed in peripheral tissues, especially within the immune system, the CB2 receptor is implicated in modulating inflammation, pain, and various immune responses.[3][4] Unlike the cannabinoid receptor 1 (CB1), which is abundant in the central nervous system and responsible for the psychoactive effects of cannabinoids, selective activation of the CB2 receptor offers the potential for therapeutic benefits without these CNS-related side effects.[4][5] This has driven extensive research into the discovery and development of potent and selective CB2 receptor agonists for conditions such as chronic pain, inflammatory disorders, and neurodegenerative diseases.[6][7][8]

This guide provides a comprehensive overview of the core methodologies, signaling pathways, and key data related to the identification of novel selective CB2 receptor agonists.

CB2 Receptor Signaling Pathways

Activation of the CB2 receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to the inhibitory G protein, Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] However, the signaling is more complex, involving other pathways that can be ligand-dependent, a phenomenon known as functional selectivity or biased agonism.

Key signaling pathways include:

-

Gαi/o Pathway: The canonical pathway that inhibits adenylyl cyclase, reducing cAMP production.[1]

-

Gαs Pathway: In certain cells, such as human primary leukocytes, the CB2 receptor can also couple to the stimulatory G protein, Gαs, leading to an increase in intracellular cAMP and the induction of interleukins 6 and 10.[1][9]

-

MAPK/ERK Pathway: Through the Gβγ subunits of the G protein, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in regulating cellular processes like cell migration.[1][8]

-

Other Kinase Pathways: CB2 activation has also been linked to the modulation of other kinases, including Akt and JNK, which are important mediators of immunomodulation and inflammatory signaling.[9]

Workflow for Novel Agonist Identification

The discovery of novel selective CB2 agonists typically follows a structured screening cascade, beginning with a large-scale primary screen to identify initial "hits," followed by a series of more detailed secondary and tertiary assays to characterize their potency, selectivity, and functional activity.

References

- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 5. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 7. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Preliminary Studies on the Mechanism of Action of Selective CB2 Receptor Agonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the preliminary studies investigating the mechanism of action of selective cannabinoid receptor 2 (CB2) agonists. For the purpose of this guide, we will use the well-characterized selective CB2 agonist, JWH-133 , as our primary example, with comparative data from AM-1241 where applicable. This document outlines the core methodologies used to characterize the binding and functional activity of these compounds, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows.

Introduction to CB2 Receptor Agonism

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in immune cells and peripheral tissues.[1][2] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is a promising therapeutic target for inflammatory, pain, and neurodegenerative disorders without inducing psychotropic side effects.[3][4] Agonists of the CB2 receptor modulate various intracellular signaling pathways, primarily through coupling to Gi/o proteins.[2][5] This activation typically leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.[3][6]

Quantitative Data Presentation

The following tables summarize the quantitative data from preliminary in vitro studies on JWH-133 and AM-1241, characterizing their binding affinity and functional potency at cannabinoid receptors.

Table 1: Radioligand Binding Affinity

This table presents the binding affinity (Ki) of JWH-133 and AM-1241 for human CB1 and CB2 receptors. Ki values were determined through competitive radioligand binding assays using [³H]CP-55,940. Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |

| JWH-133 | hCB1 | 677 | ~200-fold | [7][8] |

| hCB2 | 3.4 | [7][8] | ||

| AM-1241 | hCB1 | >560 | >80-fold | [1][9] |

| hCB2 | ~7 | [1][9] |

Table 2: Functional Activity in cAMP Assays

This table summarizes the functional potency (EC50) of JWH-133 and the activity of AM-1241 in cyclic AMP (cAMP) functional assays. CB2 receptor activation by a Gi/o-coupled agonist inhibits forskolin-stimulated cAMP production.

| Compound | Assay Type | Cell Line | Potency (EC50) / Activity | Reference |

| JWH-133 | Forskolin-stimulated cAMP inhibition | CHO-hCB2 | 4.9 nM | [10] |

| AM-1241 | Forskolin-stimulated cAMP inhibition | HEK-hCB2 | Protean agonist/antagonist activity | [1] |

Table 3: Functional Activity in MAPK/ERK Assays

This table describes the functional activity of JWH-133 and AM-1241 in stimulating the MAPK/ERK signaling pathway, a downstream consequence of CB2 receptor activation.

| Compound | Assay Type | Cell Line | Activity | Reference |

| JWH-133 | ERK1/2 Phosphorylation | Mouse Brain Cortex | Upregulation of p-ERK1/2 | [11] |

| AM-1241 | ERK1/2 Phosphorylation | HEK-hCB2 | Partial agonist | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of selective CB2 receptor agonists.

Radioligand Competition Binding Assay

This protocol details the procedure for determining the binding affinity (Ki) of a test compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human CB2 receptor.

-

Radioligand: [³H]CP-55,940.

-

Test Compound: JWH-133 or other CB2 agonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.

-

Non-specific Binding Control: High concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Filtration Plate: 96-well glass fiber filter plate (e.g., UniFilter GF/B).

-

Scintillation Fluid.

-

Microplate Scintillation Counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, [³H]CP-55,940 (at a concentration near its Kd, e.g., 0.8 nM), and either the test compound, assay buffer (for total binding), or the non-specific binding control.[12] The final assay volume is typically 200-500 µL.[12][13]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[12][13]

-

Filtration: Rapidly filter the reaction mixture through the pre-soaked glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[12]

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to measure the ability of a CB2 agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human CB2 receptor.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

-

Test Compound: JWH-133 or other CB2 agonist.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.[14]

-

cAMP Detection Kit: LANCE Ultra cAMP Kit or similar time-resolved fluorescence resonance energy transfer (TR-FRET) based kit.

Procedure:

-

Cell Plating: Seed the cells into a 384-well plate at a density of approximately 2500 cells/well and allow them to attach.[14]

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Cell Stimulation: Add the test compound to the cells, followed by the addition of forskolin (to a final concentration that stimulates a submaximal cAMP response, e.g., 10 µM).[14]

-

Incubation: Incubate the plate at room temperature for 30 minutes.[14]

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding detection reagents (e.g., Eu-labeled antibody and a fluorescent cAMP tracer) and incubating for a specified time before reading the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Plot the cAMP levels (or FRET ratio) against the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2 in response to a CB2 agonist.

Materials:

-

Cell Line: HEK293 cells expressing the human CB2 receptor.

-

Culture Medium: DMEM with 10% FBS.

-

Serum-Free Medium: DMEM without FBS.

-

Test Compound: JWH-133 or other CB2 agonist.

-

Lysis Buffer: SDS gel loading buffer.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Stripping Buffer: Glycine-based buffer for removing antibodies.

Procedure:

-

Cell Culture and Serum Starvation: Culture cells in 6-well plates. Once confluent, replace the growth medium with serum-free medium and incubate for at least 6-12 hours to reduce basal ERK1/2 phosphorylation.[15]

-

Ligand Stimulation: Treat the serum-starved cells with various concentrations of the test compound for a predetermined optimal time (typically 5-15 minutes).[15]

-

Cell Lysis: Aspirate the medium and add lysis buffer directly to the wells to lyse the cells and denature proteins. Scrape the lysate and boil for 5-10 minutes.[16]

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting for Phospho-ERK1/2:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[15]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]

-

Wash again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

-

Immunoblotting for Total ERK1/2:

-

Strip the antibodies from the membrane using stripping buffer.[15]

-

Re-block the membrane and probe with the primary antibody against total ERK1/2, followed by the secondary antibody and ECL detection as described above.

-

-

Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample. Plot the normalized data to show the dose-dependent effect of the agonist on ERK1/2 phosphorylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways initiated by CB2 receptor activation and the workflows for the experimental protocols described above.

Caption: Canonical signaling pathways of the CB2 receptor upon agonist binding.

References

- 1. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 4. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. apexbt.com [apexbt.com]

- 10. benchchem.com [benchchem.com]

- 11. explorationpub.com [explorationpub.com]

- 12. Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

target engagement of a novel CB2 receptor agonist

An In-depth Technical Guide to Target Engagement of a Novel CB2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for assessing the target engagement of a novel cannabinoid receptor 2 (CB2) agonist. The CB2 receptor, primarily expressed in peripheral tissues and immune cells, is a promising therapeutic target for various conditions, including inflammation, pain, and neurodegenerative diseases, without the psychoactive effects associated with the CB1 receptor.[1][2][3][4][5] Effective evaluation of how a novel compound interacts with and modulates the CB2 receptor is critical for its development as a therapeutic agent.

Target engagement confirms that a drug candidate interacts with its intended molecular target in a relevant biological system and elicits a functional response. For a novel CB2 receptor agonist, this involves a multi-faceted approach to characterize its binding affinity, potency, efficacy, and downstream signaling effects. The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[6][7][8] Agonist binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

A typical workflow for assessing the target engagement of a novel CB2 agonist involves a series of in vitro assays, progressing from initial binding studies to functional characterization of downstream signaling pathways.

Caption: A typical experimental workflow for assessing CB2 agonist target engagement.

Key Experimental Protocols for Target Engagement

Detailed methodologies for the core assays are presented below. These protocols are foundational for generating robust and reproducible data.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of the novel compound by measuring its ability to displace a known radiolabeled ligand from the CB2 receptor.

Experimental Protocol:

-

Materials:

-

Membrane preparations from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).[9][10]

-

Radioligand: Typically [³H]CP-55,940, a high-affinity cannabinoid agonist.[10][11]

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.[10]

-

Non-specific binding control: A high concentration of a known non-radiolabeled CB2 ligand (e.g., 10 µM WIN 55,212-2).[10]

-

Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

-

Procedure:

-

Incubate CB2 receptor membranes with a fixed concentration of [³H]CP-55,940 (e.g., 0.8 nM) and varying concentrations of the novel agonist (e.g., 10⁻¹⁰ to 10⁻⁵ M) in the assay buffer.[10]

-

For determining non-specific binding, incubate the membranes and radioligand with the non-specific binding control.

-

Incubate the reaction mixture for 90 minutes at 30°C.[10]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[10]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the novel agonist concentration.

-

Determine the IC₅₀ (the concentration of the novel agonist that displaces 50% of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi/o proteins upon receptor activation.

Experimental Protocol:

-

Materials:

-

Procedure:

-

Incubate the cell membranes with varying concentrations of the novel agonist in the assay buffer.

-

Add [³⁵S]GTPγS (e.g., 0.08 nM) to initiate the reaction.[10]

-

Incubate for 60 minutes at 30°C.[10]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Measure the bound [³⁵S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine the EC₅₀ (potency) and Emax (efficacy, relative to the reference agonist) from the dose-response curve.

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocol:

-

Materials:

-

Whole cells expressing the CB2 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[4][12]

-

Phosphodiesterase inhibitor (e.g., RO-20-1724 or IBMX) to prevent cAMP degradation.[12]

-

-

Procedure:

-

Pre-treat the cells with the novel agonist at various concentrations.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol.[12][13]

-

-

Data Analysis:

-

Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each agonist concentration.

-

Determine the EC₅₀ and Emax from the resulting dose-response curve.

-

Quantitative Data Summary

The data obtained from these assays can be summarized to provide a comprehensive profile of the novel CB2 agonist.

| Parameter | Assay | Description | Example Value (Novel Agonist) | Example Value (CP-55,940) |

| Binding Affinity (Ki) | Radioligand Binding | Concentration required to occupy 50% of receptors at equilibrium. | 5.2 nM | 1.8 nM |

| G-Protein Potency (EC₅₀) | [³⁵S]GTPγS Binding | Concentration for 50% of maximal G-protein activation. | 15.7 nM | 8.5 nM |

| G-Protein Efficacy (Emax) | [³⁵S]GTPγS Binding | Maximal G-protein activation relative to a standard full agonist. | 95% | 100% |

| cAMP Potency (EC₅₀) | cAMP Accumulation | Concentration for 50% inhibition of cAMP production. | 22.4 nM | 12.1 nM |

| cAMP Efficacy (Emax) | cAMP Accumulation | Maximal inhibition of cAMP production relative to a standard full agonist. | 98% | 100% |

| β-Arrestin Potency (EC₅₀) | β-Arrestin Recruitment | Concentration for 50% of maximal β-arrestin recruitment. | 150 nM | 55 nM |

| β-Arrestin Efficacy (Emax) | β-Arrestin Recruitment | Maximal β-arrestin recruitment relative to a standard full agonist. | 60% | 100% |

CB2 Receptor Signaling Pathways

Activation of the CB2 receptor by an agonist triggers multiple downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of target engagement.

Canonical Gαi/o-Mediated Pathway

The primary signaling mechanism for the CB2 receptor involves the Gαi/o protein.

Caption: The canonical Gαi/o pathway leading to cAMP inhibition.

Upon agonist binding, the activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][8] This is a hallmark of CB2 receptor activation.

Gβγ-Mediated Signaling

The dissociated Gβγ subunits can also activate other signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade.[6][7][8]

Caption: Gβγ subunits can activate the MAPK/ERK pathway.

This pathway is involved in regulating cellular processes such as proliferation, differentiation, and survival. The activation of ERK1/2 can be measured via phosphorylation-specific antibodies (Western blot or ELISA) as another functional readout of CB2 receptor engagement.[14]

Biased Agonism

Novel agonists may exhibit "biased agonism," preferentially activating one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). β-arrestin recruitment can lead to receptor desensitization, internalization, and G-protein-independent signaling.[3] Assessing this is crucial, as biased agonists could offer more specific therapeutic effects with fewer side effects.

Caption: Agonists can show bias for G-protein vs. β-arrestin pathways.

Conclusion

The comprehensive characterization of a novel CB2 receptor agonist's target engagement is a critical step in the drug discovery pipeline. By employing a suite of in vitro assays, from radioligand binding to functional signaling readouts, researchers can build a detailed pharmacological profile of their compound. This profile, including affinity, potency, efficacy, and potential signaling bias, provides the foundational data necessary to guide further preclinical and clinical development, ultimately determining the therapeutic potential of the novel agonist.

References

- 1. What are CB2 agonists and how do they work? [synapse.patsnap.com]

- 2. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 3. Novel Cannabinoid Receptor 2 (CB2) Low Lipophilicity Agonists Produce Distinct cAMP and Arrestin Signalling Kinetics without Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Latest advances in novel cannabinoid CB2 ligands for drug abuse and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

initial screening of "CB2 receptor agonist 7" bioactivity

An In-depth Technical Guide to the Initial Bioactivity Screening of a Novel CB2 Receptor Agonist: "Compound 7"

Introduction

The Cannabinoid Receptor 2 (CB2) has emerged as a significant therapeutic target for a multitude of pathological conditions, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders.[1][2] Unlike the Cannabinoid Receptor 1 (CB1), which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in peripheral tissues, especially on immune cells.[3][4] This distribution makes selective CB2 receptor agonists attractive candidates for drug development, as they have the potential to offer therapeutic benefits without the undesirable psychotropic side effects associated with CB1 activation.[2][5]

This guide provides a comprehensive overview of the essential in-vitro assays for the initial bioactivity screening of a novel, hypothetical CB2 receptor agonist, herein referred to as "Compound 7". The focus is on determining the compound's binding affinity, selectivity, and functional activity, which are critical first steps in the drug discovery pipeline.

Binding Affinity and Selectivity Profiling

The initial step in characterizing a new ligand is to determine its binding affinity for the target receptor (CB2) and its selectivity against related receptors, most importantly, the CB1 receptor. This is typically achieved through competitive radioligand displacement assays.

Experimental Protocol: Radioligand Displacement Assay

This protocol describes the methodology to determine the binding affinity (Kᵢ) of Compound 7 for the human CB2 and CB1 receptors.

Objective: To quantify the affinity of an unlabeled test compound (Compound 7) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[6]

-

Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).[7][8]

-

Non-specific binding control: WIN-55,212-2 (10 µM) or another high-affinity unlabeled ligand.[6]

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.[6]

-

Test Compound: Compound 7, dissolved in DMSO and serially diluted.

-

Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethylenimine.[6]

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Reaction Setup: In duplicate or triplicate, incubate the cell membranes (e.g., 10-20 µg protein) with a fixed concentration of [³H]CP-55,940 (e.g., 0.5-1.0 nM).[6]

-

Compound Addition: Add increasing concentrations of the unlabeled test compound (Compound 7) to the reaction mixture. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.[6]

-

Controls:

-

Total Binding: Incubate membranes with only the radioligand and vehicle (DMSO).

-

Non-specific Binding: Incubate membranes with the radioligand and a saturating concentration of an unlabeled ligand (e.g., 10 µM WIN-55,212-2) to determine the amount of radioligand that binds to non-receptor components.[6]

-

-

Incubation: Incubate the reaction mixtures for 90 minutes at 30°C to reach equilibrium.[6]

-

Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[6]

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA) to remove any remaining unbound radioligand.[6]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Presentation: Binding Affinity of Compound 7

The results of the binding assays are summarized below. Data are presented as the mean ± SEM from three independent experiments.

| Compound | CB2 Kᵢ (nM) | CB1 Kᵢ (nM) | Selectivity Index (CB1 Kᵢ / CB2 Kᵢ) |

| Compound 7 | 5.2 ± 0.6 | >10,000 | >1923 |

| JWH-133 (Reference Agonist) | 3.4 ± 0.3 | 677 ± 55 | ~199 |

| CP-55,940 (Reference Agonist) | 0.68 ± 0.05 | 0.58 ± 0.04 | ~0.85 |

| AM630 (Reference Antagonist) | 31.2 ± 2.5 | >10,000 | >320 |

Functional Activity Screening

Once a compound demonstrates high-affinity and selective binding, the next step is to determine its functional activity. Does it activate the receptor (agonist), block the receptor (antagonist), or reduce its basal activity (inverse agonist)? Key functional assays include measuring the inhibition of adenylyl cyclase (cAMP accumulation) and β-arrestin recruitment.

G-protein Signaling: cAMP Accumulation Assay

CB2 is a Gᵢ/ₒ-coupled receptor.[3] Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10]

Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay

Objective: To measure the ability of Compound 7 to inhibit cAMP production, thereby determining its potency (EC₅₀) and efficacy (Eₘₐₓ) as a G-protein signaling agonist.

Materials:

-

CHO or HEK293 cells stably expressing the human CB2 receptor.

-

Stimulation Buffer: PBS or HBSS containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[9]

-

Forskolin (B1673556) (FSK): An adenylyl cyclase activator used to induce a measurable level of cAMP.

-

Test Compound: Compound 7, serially diluted.

-

cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF, or ELISA-based).[9]

Procedure:

-

Cell Seeding: Seed cells into a 96-well or 384-well plate and culture overnight.[10]

-

Pre-incubation: Remove culture medium and add stimulation buffer containing IBMX. Incubate for 30-60 minutes at 37°C.[9]

-

Compound Addition: Add increasing concentrations of Compound 7 to the wells. For antagonist testing, pre-incubate with the antagonist before adding a reference agonist.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except basal controls) to stimulate cAMP production.[10]

-

Incubation: Incubate the plate for 30 minutes at 37°C.[10]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis:

-

Normalize the data, setting the forskolin-only response as 100% and the basal (no forskolin) level as 0%.

-

Plot the percentage of inhibition of the forskolin response against the logarithm of the compound's concentration.

-

Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the resulting dose-response curve using non-linear regression. Efficacy is often expressed relative to a full agonist like CP-55,940.

-

G-protein Independent Signaling: β-Arrestin Recruitment Assay

In addition to G-protein coupling, GPCRs can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of other signaling cascades like the MAPK pathway.[7][11] Assessing β-arrestin recruitment can reveal biased agonism, where a ligand preferentially activates one pathway over another.

Experimental Protocol: β-Arrestin Recruitment Assay

Objective: To measure the ability of Compound 7 to induce the recruitment of β-arrestin to the CB2 receptor.

Materials:

-

Cells engineered for β-arrestin recruitment assays (e.g., PathHunter® CHO-K1 CNR2 cells). These cells co-express the CB2 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.[9]

-

Assay medium and detection reagents provided with the commercial assay kit.

-

Test Compound: Compound 7, serially diluted.

Procedure:

-

Cell Seeding: Seed the engineered cells in a white, clear-bottom 96-well plate and incubate overnight.[9]

-

Compound Addition: Add increasing concentrations of Compound 7 to the wells.

-

Incubation: Incubate the plate for 90-180 minutes at 37°C to allow for receptor activation and enzyme fragment complementation.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

-

Signal Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis:

-

Plot the relative light units (RLU) against the logarithm of the compound's concentration.

-

Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve using non-linear regression.

-

Data Presentation: Functional Activity of Compound 7

The functional activity of Compound 7 was assessed in both cAMP and β-arrestin recruitment assays. Data are presented as the mean ± SEM from three independent experiments. Efficacy (Eₘₐₓ) is expressed as a percentage of the response induced by the reference full agonist CP-55,940.

| Compound | cAMP Assay | β-Arrestin Assay |

| EC₅₀ (nM) | Eₘₐₓ (%) | |

| Compound 7 | 18.5 ± 2.1 | 95 ± 4% |

| CP-55,940 | 4.1 ± 0.5 | 100% |

| JWH-133 | 15.2 ± 1.8 | 105 ± 5% |

| WIN-55,212-2 | 17.3 ± 2.0 | 98 ± 3% |

CB2 Receptor Signaling Pathways

Upon activation by an agonist like Compound 7, the CB2 receptor initiates several downstream signaling cascades. The primary pathway involves coupling to Gᵢ/ₒ proteins. This interaction leads to the inhibition of adenylyl cyclase, reducing cAMP levels and subsequent protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade.[3][11] An alternative pathway involves the recruitment of β-arrestin, which can also independently trigger MAPK signaling and is crucial for receptor internalization.[11]

Conclusion

The initial bioactivity screening of a novel compound is a foundational step in drug discovery. For a potential therapeutic agent like "Compound 7", the data gathered from binding and functional assays provide a clear initial profile. The hypothetical results indicate that Compound 7 is a potent and highly selective CB2 receptor agonist. It demonstrates full agonism in G-protein dependent signaling (cAMP inhibition) and strong, albeit slightly less potent, activity in β-arrestin recruitment, suggesting it is a relatively unbiased agonist.

These preliminary in-vitro data establish a strong rationale for advancing Compound 7 to the next stages of preclinical development, which would include assessing its effects on downstream signaling pathways (e.g., MAPK phosphorylation), evaluating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately, testing its efficacy in in-vivo models of disease.

References

- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. birchandfog.biz [birchandfog.biz]

In-Depth Technical Guide: Cannabinoid Receptor 2 (CB2) Agonist Binding Affinity and Selectivity Profile

This technical guide provides a comprehensive overview of the binding affinity and selectivity profiles of cannabinoid receptor 2 (CB2) agonists for researchers, scientists, and drug development professionals. The document details the quantitative data for a selection of representative CB2 agonists, outlines the experimental protocols for key assays, and visualizes critical signaling pathways and experimental workflows.

CB2 Receptor Agonist Binding Affinity and Selectivity

The affinity of a ligand for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. Selectivity is determined by comparing the Kᵢ values for the target receptor (CB2) versus off-target receptors, most notably the cannabinoid receptor 1 (CB1). A higher CB1/CB2 Kᵢ ratio signifies greater selectivity for the CB2 receptor.

The following table summarizes the binding affinities and selectivity of several well-characterized CB2 receptor agonists.

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) | Reference |

| O-3223 | 1155 ± 66.8 | 14.7 ± 1.5 | ~79 | [1] |

| JTE-907 | - | 35.9 (human) | - | [2] |

| - | 1.55 (mouse) | - | [2] | |

| - | 0.38 (rat) | - | [2] | |

| ABK5-1 | >10,000 | 112.2 ± 19.3 | >89 | [3] |

| ABK5-2 | >10,000 | 134.9 ± 23.5 | >74 | [3] |

| WIN-55,212-2 | - | - | - | [4] |

| A1 | - | - | - | [4] |

| A2 | - | - | - | [4] |

| 14 | - | - | - | [4] |

Functional Activity of CB2 Receptor Agonists

The functional activity of a CB2 receptor agonist is its ability to elicit a biological response upon binding to the receptor. This is often quantified by the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀) in various functional assays. Lower EC₅₀ or IC₅₀ values indicate greater potency.

The following table presents the functional activity of selected CB2 receptor agonists in different assays.

| Compound | Assay Type | Cell Line | EC₅₀/IC₅₀ (nM) | Reference |

| WIN-55,212-2 | cAMP | U2OS-hCB2 | EC₅₀ = 17.3 | [4] |

| A1 | cAMP | U2OS-hCB2 | EC₅₀ = 28.0 | [4] |

| A2 | cAMP | U2OS-hCB2 | EC₅₀ = 29.6 | [4] |

| 14 | cAMP | U2OS-hCB2 | EC₅₀ = 20.6 | [4] |

| 18 | cAMP | U2OS-hCB2 | IC₅₀ = 59.6 | [4] |

| A1 | β-arrestin 2 recruitment | U2OS-CB2R-β-arr2/GFP | EC₅₀ = 29.6 | [4] |

| A2 | β-arrestin 2 recruitment | U2OS-CB2R-β-arr2/GFP | EC₅₀ = 17.6 | [4] |

| 5 | β-arrestin 2 recruitment | U2OS-CB2R-β-arr2/GFP | EC₅₀ = 24.3 | [4] |

| 14 | β-arrestin 2 recruitment | U2OS-CB2R-β-arr2/GFP | EC₅₀ = 20.1 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CB2 receptor agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the CB2 receptor and assess its selectivity versus the CB1 receptor.[5]

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells that are stably overexpressing either human CB1 or CB2 receptors.[5]

-

Competitive Binding: In a 96-well plate, incubate the cell membranes with a consistent concentration of a high-affinity radioligand, such as [³H]CP55,940, and varying concentrations of the unlabeled test compound.[5][6]

-

Incubation: Incubate the mixture for 90 minutes at 37°C with gentle agitation.[5][6]

-

Filtration: Stop the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the bound from the free radioligand. The filters are often pre-soaked in a solution like 0.1% or 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5][7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6][7]

-

Scintillation Counting: After drying the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]

cAMP Functional Assay

Objective: To measure the ability of a CB2 agonist to inhibit adenylyl cyclase activity, a key step in the canonical Gαi/o-coupled signaling pathway.

Methodology:

-

Cell Culture: Use cells expressing the CB2 receptor, such as CHO or U2OS cells.[4][8]

-

Agonist Stimulation: Treat the cells with varying concentrations of the CB2 agonist.[8]

-

Adenylyl Cyclase Stimulation: Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.[4][8]

-

Incubation: Incubate the cells for a specified time to allow for changes in intracellular cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit, such as a competitive enzyme immunoassay or a luciferase-based reporter assay.[8]

-

Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value.

β-Arrestin 2 Recruitment Assay

Objective: To assess the agonist-induced recruitment of β-arrestin 2 to the CB2 receptor, a key event in receptor desensitization and an indicator of G-protein independent signaling.[4]

Methodology:

-

Cell Line: Use a cell line, such as U2OS, that co-expresses the CB2 receptor and a tagged β-arrestin 2, for example, β-arrestin 2-GFP.[4]

-

Agonist Treatment: Treat the cells with various concentrations of the test compound.

-

Incubation: Incubate the cells to allow for the recruitment of β-arrestin 2 to the activated CB2 receptors.

-

Detection: Measure the redistribution of the fluorescently tagged β-arrestin 2 from the cytoplasm to the cell membrane using high-content imaging or a plate-based reader.

-

Data Analysis: Quantify the β-arrestin 2 translocation at different agonist concentrations and determine the EC₅₀ value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the CB2 receptor signaling pathway and a typical experimental workflow.

Caption: Canonical CB2 receptor signaling pathway.

References

- 1. The CB2 cannabinoid receptor-selective agonist O-3223 reduces pain and inflammation without apparent cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects [mdpi.com]

Methodological & Application

Application Notes and Protocols for Determining the Functional Activity of a CB2 Receptor Agagonist via cAMP Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 2 (CB2) is a G-protein coupled receptor (GPCR) primarily expressed in immune cells.[1][2][3] As a member of the Gi/o-coupled GPCR family, activation of the CB2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][4][5] This signaling cascade makes the measurement of intracellular cAMP a robust method for quantifying the functional activity of CB2 receptor agonists.[6]

These application notes provide a detailed protocol for assessing the functional activity of a novel or test compound, here referred to as "CB2 receptor agonist 7", by measuring its ability to inhibit forskolin-stimulated cAMP production in a cell-based assay. Forskolin (B1673556) is a direct activator of adenylyl cyclase and is used to elevate basal cAMP levels, thereby providing a dynamic window to measure the inhibitory effect of a Gi-coupled receptor agonist.[7][8]

Signaling Pathway of CB2 Receptor Activation

Upon binding of an agonist, the CB2 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition results in a reduced conversion of ATP to cAMP, thereby lowering the intracellular cAMP concentration.[1][2][4][5]

Caption: CB2 Receptor Signaling Pathway.

Experimental Workflow

The general workflow for a cAMP assay to determine CB2 agonist activity involves cell preparation, compound treatment, cell lysis, and cAMP detection.

Caption: Experimental Workflow for cAMP Assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well or 384-well plate format and can be adapted for various commercially available cAMP assay kits (e.g., LANCE® Ultra cAMP Kit, HitHunter® cAMP Assay).[3][6][8]

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (hCB2).[1][6][9]

-

Cell Culture Medium: DMEM or DMEM/F12 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418) for maintaining stable expression.[9]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), pH 7.4.[8] IBMX is a phosphodiesterase (PDE) inhibitor that prevents the degradation of cAMP.

-

Test Compound: "this compound" dissolved in DMSO.

-

Reference Agonist: A known CB2 agonist such as CP55,940 or JWH-133 for positive control.[8][10]

-

Forskolin (FSK): Stock solution in DMSO.

-

cAMP Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, ELISA, or fluorescence polarization-based).

-

White opaque microplates: 96-well or 384-well format suitable for luminescence or fluorescence detection.

Procedure:

-

Cell Seeding:

-

Harvest hCB2-expressing cells and resuspend in culture medium.

-

Seed the cells into a white opaque microplate at a density of 2,000-5,000 cells/well. The optimal cell number should be determined empirically.[8]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation:

-

Prepare a serial dilution of "this compound" and the reference agonist in assay buffer. The final DMSO concentration should be kept below 0.5%.

-

-

Assay Protocol:

-

Carefully remove the culture medium from the wells.

-

Add the diluted "this compound" or reference agonist to the respective wells. Include a vehicle control (assay buffer with DMSO).

-

Incubate the plate at room temperature for 30 minutes.

-

Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be one that elicits approximately 80% of its maximal response (EC80), which needs to be predetermined. A common starting concentration is 10 µM.[8]

-

Add the forskolin solution to all wells except for the basal control wells (which receive only assay buffer).

-

Incubate the plate at room temperature for 30 minutes.[8]

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.

-

-

Data Analysis:

-

The raw data (e.g., fluorescence or luminescence signal) is used to calculate the concentration of cAMP in each well based on a standard curve.

-

The percent inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the agonist using the following formula: % Inhibition = 100 * (1 - ([cAMP]agonist - [cAMP]basal) / ([cAMP]forskolin - [cAMP]basal))

-

Plot the percent inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison of the test compound with a reference agonist.

Table 1: Functional Activity of "this compound" and Reference Agonist

| Compound | EC50 (nM) | % Maximal Inhibition |

| "this compound" | 15.2 | 95% |

| CP55,940 (Reference) | 2.7 | 100% |

EC50 values and % Maximal Inhibition are representative and should be determined experimentally.

Logical Relationship for Data Interpretation

The interpretation of the results follows a logical progression from the observed signal to the determination of the compound's potency.

References

- 1. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. realmofcaring.org [realmofcaring.org]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the Ghrelin and Cannabinoid CB2 Receptor Heteromer Functionality and Marked Upregulation in Striatal Neurons from Offspring of Mice under a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radioligand Binding Assay of a CB2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in the immune system.[1][2] Its role in modulating inflammatory and immune responses has made it a significant target for therapeutic drug development, particularly for conditions involving inflammation, pain, and neurodegenerative diseases. Unlike the CB1 receptor, CB2 receptor activation is not associated with psychotropic effects, making selective CB2 agonists attractive drug candidates.

This document provides a detailed protocol for a radioligand binding assay to determine the binding affinity of a test compound for the human CB2 receptor. Due to the varied use of the designation "CB2 receptor agonist 7" in scientific literature and commercial sources, this application note will use the well-characterized, potent, and selective CB2 agonist, L759656 , as an exemplary compound. The principles and methods described herein are broadly applicable to other CB2 receptor agonists.

CB2 Receptor Signaling Pathway

Upon activation by an agonist, the CB2 receptor primarily couples to Gi/o proteins.[1][3] This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, CB2 receptor activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, p38 MAPK, and JNK, which are involved in regulating cell proliferation, differentiation, and inflammatory responses.[1]

Quantitative Data for L759656

The following table summarizes the binding affinity and functional potency of the exemplary CB2 receptor agonist, L759656. Data is compiled from competitive binding assays using [³H]-CP55940 as the radioligand in Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 or CB2 receptors.[1][3][4]

| Compound | Receptor | Parameter | Value (nM) | Reference |

| L759656 | Human CB2 | EC₅₀ | 3.1 | [1][4] |

| Human CB1 | EC₅₀ | >10,000 | [1][4] | |

| Human CB2 | Kᵢ | ~7.5 | [3] | |

| Human CB1 | Kᵢ | >3,000 | [3] |

Note: Kᵢ values were estimated from published affinity ratios.[3] The high EC₅₀ and Kᵢ values for the CB1 receptor, in contrast to the low nanomolar values for the CB2 receptor, demonstrate the high selectivity of L759656.

Experimental Protocol: Radioligand Binding Assay for CB2 Receptor

This protocol details a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound for the human CB2 receptor.

Materials and Reagents

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human CB2 receptor.

-

Radioligand: [³H]-CP55,940 or [³H]-WIN 55,212-2 (a high-affinity CB1/CB2 agonist).

-

Test Compound: "this compound" (e.g., L759656).

-